N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biginelli Reaction and Synthesis
The compound’s synthesis involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction. In this reaction, an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) react to form highly functionalized heterocycles. The product, identified by the laboratory code LaSOM® 293, is ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This compound was obtained with an impressive yield of 84% .
Structural Diversity and Pharmacological Effects
The structural diversity of 3,4-dihydropyrimidinones (DHPMs) makes them powerful tools for drug development. DHPMs have been investigated for their pharmacological effects, particularly in anticancer drug development. For instance, Monastrol, a DHPM, acts as a kinesin-5 inhibitor, leading to cell cycle arrest and cellular apoptosis .
Anti-Tubercular Activity
Another related compound synthesized by Amini et al. is N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide. This compound was evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as a reference drug .
Solvent-Free Synthesis
Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized via the modified Biginelli reaction. The reaction was promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions, resulting in a high yield .
Mechanism of Action
Mode of Action
. This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
. This suggests that the compound might affect similar pathways.
Pharmacokinetics
. This suggests that the compound might have similar ADME properties.
Result of Action
. This suggests that the compound might have similar effects.
properties
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-10-8-15(24)20-17(18-10)23-6-4-12(5-7-23)19-16(25)11-2-3-13-14(9-11)22-26-21-13/h2-3,8-9,12H,4-7H2,1H3,(H,19,25)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWJPYGIDFSDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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